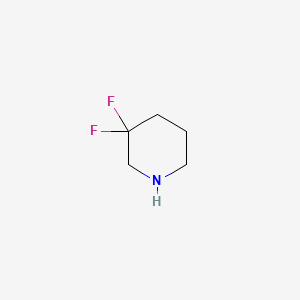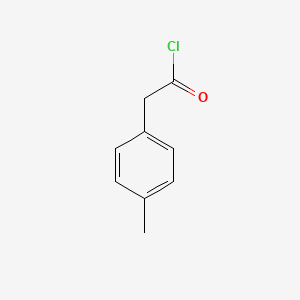
p-Tolylacetyl chloride
概要
説明
P-Tolylacetyl chloride (also known as this compound, p-TAC, or p-Toluoyl chloride) is an organochlorine compound with the molecular formula C7H7Cl. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. It is mainly used as an intermediate in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and fragrances.
科学的研究の応用
Synthesis of Heterocyclic Compounds
- Synthesis of β-Lactam Derivatives : A study by Shaaban (2017) focused on the preparation of 2-chloro-N-p-tolylacetamide from the reaction of p-aminotoluene with chloro acetyl chloride, leading to the synthesis of β-lactam derivatives. These derivatives were characterized using FT-IR and NMR, highlighting the compound's potential in organic synthesis and pharmaceutical applications (Shaaban, 2017).
Electrocatalysis and Material Science
- Polypyrrole Films : Pyo et al. (1994) synthesized polypyrrole films including poly(pyrrole p-toluenesulfonate), showing its potential in electrocatalysis. The study assessed the long-term stability of these films under various conditions, indicating their suitability for applications in electronic devices (Pyo et al., 1994).
- Functionalized Graphene and Carbon Nanotubes : In 2011, Wang, Yu, and Dai demonstrated the use of poly(diallyldimethylammonium chloride) for functionalizing graphene and carbon nanotubes. This functionalization imparted significant electrocatalytic activity, showing potential in fuel cells and other energy-related applications (Wang, Yu, & Dai, 2011).
Chemical Reactions and Synthesis Techniques
- Catalysis in Organic Synthesis : Khazaei et al. (2009) reported the use of p-toluenesulfonyl chloride for the trimethylsilylation of various types of hydroxyl groups. This represented the first catalytic application of p-toluenesulfonyl chloride in this context, showing its importance in organic synthesis (Khazaei et al., 2009).
- Tosylation of Oligoethylene Glycols : Ouchi et al. (1990) efficiently tosylated oligoethylene glycols with p-toluenesulfonyl chloride, suggesting its utility in the preparation of certain acid-labile alcohols, relevant in chemical synthesis (Ouchi et al., 1990).
Environmental Applications
- Water Treatment and Pollution Control : Several studies have investigated the use of chloride-based compounds in water treatment and pollution control. For example, Chang et al. (1999) evaluated polydiallyldimethyl ammonium chloride coagulant in reducing trihalomethane precursors in drinking water, highlighting its role in environmental safety (Chang et al., 1999).
Photophysics and Photochemistry
- Study of Photophysical Behavior : Banerjee et al. (2008) investigated the photophysical behavior of a biologically active 3-pyrazolyl-2-pyrazoline derivative in micellar solutions. This study, involving p-tert-octylphenoxy polyoxyethanol, delved into the interaction of compounds in various microenvironments, relevant in photochemistry and materials science (Banerjee et al., 2008).
作用機序
Mode of Action
p-Tolylacetyl chloride, like other acyl chlorides, is highly reactive. It can undergo nucleophilic acyl substitution reactions with various nucleophiles. In these reactions, the chloride ion is a good leaving group, which makes the carbonyl carbon of the acyl chloride an electrophilic center. When a nucleophile attacks this carbon, it forms a tetrahedral intermediate, which then collapses to release the chloride ion and form a new bond with the nucleophile .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In general, it could be expected to react with nucleophiles in the cell, potentially leading to various effects depending on the specific nucleophiles involved and the products of the reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its reactivity means that it can be hydrolyzed by water, so its stability and reactivity could be affected by the presence of moisture . Additionally, the presence of other reactive species could influence its reactivity and the products of its reactions .
特性
IUPAC Name |
2-(4-methylphenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZAWVLWIMOXJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375274 | |
| Record name | p-tolylacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35675-44-6 | |
| Record name | p-tolylacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35675-44-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


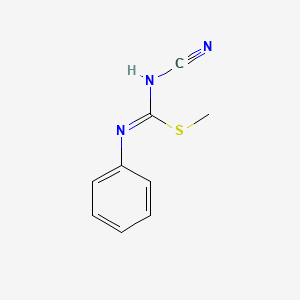
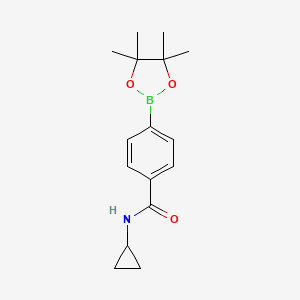
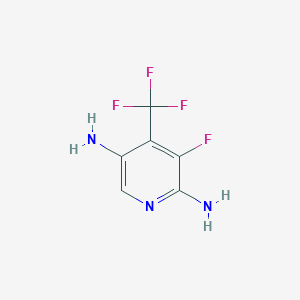

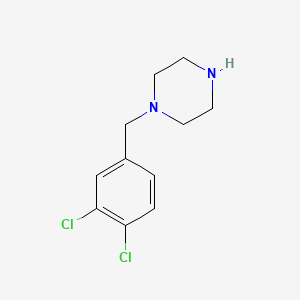

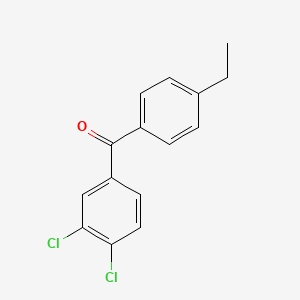

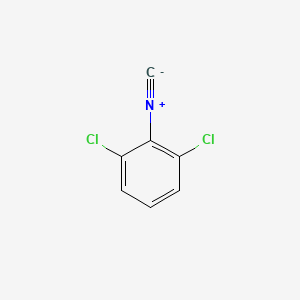

![2',4'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B1349926.png)
